Irak4-IN-16

IRAK4 kinase inhibition biochemical assay

Choose IRAK4-IN-16 for definitive IRAK4 target attribution, free from confounding off-target activity. Its exceptional selectivity (217-fold vs. IRAK1, 892-fold vs. TAK1) surpasses dual-target agents like CA-4948, ensuring clean mechanistic data. Defined cytotoxicity (OCI-LY10 IC50 0.2 μM) and oral bioavailability support robust in vitro and in vivo inflammation/lymphoma modeling. Secure high-purity (>98%) material for reproducible, publication-grade results.

Molecular Formula C27H25F3N4O
Molecular Weight 478.5 g/mol
Cat. No. B1672173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-16
SynonymsIRAK4-IN-16;  IRAK4 IN 16;  IRAK4IN16; 
Molecular FormulaC27H25F3N4O
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC3=C(C=C2)N(C(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5
InChIInChI=1S/C27H25F3N4O/c28-27(29,30)21-9-7-8-20(17-21)25(35)32-26-31-23-16-19(18-33-14-5-2-6-15-33)12-13-24(23)34(26)22-10-3-1-4-11-22/h1,3-4,7-13,16-17H,2,5-6,14-15,18H2,(H,31,32,35)
InChIKeyCLRGCYMGDBZQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4-IN-16: A Potent and Selective IRAK4 Inhibitor for Inflammatory and Oncology Research


IRAK4-IN-16 (compound 4) is a synthetic small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways [1]. It exhibits potent biochemical inhibition (IC50 = 2.5-2.8 nM) and demonstrates oral bioavailability, positioning it as a research tool for inflammatory and autoimmune disease models .

Why IRAK4-IN-16 Cannot Be Substituted with General IRAK4 Inhibitors


While multiple IRAK4 inhibitors exist, their biochemical potency, selectivity profiles, and cellular activities vary widely, making simple substitution between compounds scientifically invalid. For instance, PF-06650833 exhibits sub-nanomolar potency (IC50 = 0.2 nM) but different selectivity and clinical development status, whereas CA-4948 (emavusertib) has significantly lower IRAK4 potency (IC50 = 57 nM) and dual FLT3 activity . The specific selectivity fold differences and cellular cytotoxicity profiles of IRAK4-IN-16 dictate distinct experimental outcomes that cannot be replicated by other in-class molecules.

IRAK4-IN-16 Quantitative Differentiation Guide: Potency, Selectivity, and Cellular Activity vs. Key Comparators


Biochemical Potency: IRAK4-IN-16 Exhibits Nanomolar Inhibition, Positioned Between Ultra-Potent and Moderate IRAK4 Inhibitors

IRAK4-IN-16 demonstrates a biochemical IC50 of 2.5 nM (or 2.8 nM) against IRAK4 . This potency is approximately 12.5-fold weaker than the ultra-potent inhibitor PF-06650833 (IC50 = 0.2 nM) , but approximately 23-fold stronger than the dual IRAK4/FLT3 inhibitor CA-4948 (IC50 = 57 nM) . This intermediate potency profile may offer advantages in certain experimental contexts where ultra-potent inhibition is not desired or where dual FLT3 activity would confound results.

IRAK4 kinase inhibition biochemical assay

Kinase Selectivity: IRAK4-IN-16 Demonstrates High Selectivity Over IRAK1 and TAK1

IRAK4-IN-16 exhibits 217-fold selectivity over IRAK1 and 892-fold selectivity over TAK1 in biochemical assays . In contrast, PF-06650833, while highly potent, shows a different selectivity profile with potential off-target kinase interactions [1]. CA-4948 is a dual IRAK4/FLT3 inhibitor, inherently lacking the same IRAK1/TAK1 selectivity window . This distinct selectivity fingerprint makes IRAK4-IN-16 a valuable tool for dissecting IRAK4-specific signaling pathways with reduced confounding off-target effects.

kinase selectivity off-target effects IRAK family

Cellular Cytotoxicity: IRAK4-IN-16 Exhibits Differential Sensitivity Across Lymphoma Cell Lines

IRAK4-IN-16 demonstrates varying cytotoxicity against a panel of lymphoma cell lines, with IC50 values of 0.2 μM for OCI-LY10 and TMD8 cells, 0.6 μM for Ramos cells, and 2.7 μM for HT cells . This differential sensitivity pattern is distinct from other IRAK4 inhibitors. For example, PF-06650833 has been profiled primarily in PBMC and whole blood assays (IC50 = 2.4 nM for IL-6/TNF-α inhibition) rather than direct cytotoxicity panels . The cell line-specific activity of IRAK4-IN-16 enables targeted investigation of IRAK4 dependency in specific B-cell malignancy contexts.

cytotoxicity lymphoma cancer cell lines

Cellular Pathway Inhibition: IRAK4-IN-16 Suppresses IL-1-Induced NF-κB Activation in Primary Human Monocytes

IRAK4-IN-16 inhibits IL-1-induced activation of NF-κB in primary human monocytes with an IC50 of 0.3 μM . This cellular potency is lower than that observed in biochemical kinase assays, reflecting typical cell permeability and target engagement challenges. In comparison, PF-06650833 inhibits IL-6 and TNF-α production in human whole blood with an IC50 of approximately 2.4 nM (free concentration) [1]. The higher cellular IC50 of IRAK4-IN-16 in primary monocytes may be advantageous for studies requiring partial pathway inhibition or when reduced potency is desired to avoid complete signal blockade.

NF-κB inflammation primary cells

IRAK4-IN-16: Optimal Experimental Scenarios Based on Quantitative Differentiation Evidence


In Vitro Kinase Selectivity Profiling and Pathway Dissection

Given its high selectivity (217-fold over IRAK1, 892-fold over TAK1) , IRAK4-IN-16 is ideally suited for studies aiming to attribute biological effects specifically to IRAK4 without confounding activity at IRAK1 or TAK1. This makes it a superior choice over dual-target inhibitors like CA-4948 (which also hits FLT3) when clear target deconvolution is required .

Cellular Cytotoxicity Screening in B-Cell Lymphoma Models

The distinct cell line sensitivity profile of IRAK4-IN-16 (OCI-LY10 and TMD8 IC50 = 0.2 μM; Ramos IC50 = 0.6 μM; HT IC50 = 2.7 μM) provides a defined activity range for evaluating IRAK4 dependency in lymphoma. This dataset allows researchers to select the most responsive cell lines for further mechanistic studies or to benchmark novel IRAK4-targeting agents.

Inflammatory Signaling Pathway Analysis in Primary Human Monocytes

IRAK4-IN-16's ability to inhibit IL-1-induced NF-κB activation in primary human monocytes (IC50 = 0.3 μM) establishes a clear functional assay for IRAK4-dependent signaling in a human innate immune cell context. This is particularly valuable for ex vivo studies of inflammatory disease mechanisms where primary cell relevance is paramount.

Oral Bioavailability Assessment in Rodent Models

IRAK4-IN-16 is described as orally bioavailable [1], enabling its use in in vivo pharmacokinetic and pharmacodynamic studies. While specific PK parameters are not fully detailed in public sources, the reported oral bioavailability property supports its application in preclinical efficacy models of inflammation or autoimmunity via oral dosing routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irak4-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.